molecular formula C7H12ClNO2 B13457099 4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Katalognummer: B13457099
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: JNVWCUAHTBOFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative This compound is notable for its unique bicyclic structure, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced photochemical reactors and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
  • 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid
  • 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Uniqueness

4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.

Eigenschaften

Molekularformel

C7H12ClNO2

Molekulargewicht

177.63 g/mol

IUPAC-Name

4-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-7-1-4(2-7)5(3-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H

InChI-Schlüssel

JNVWCUAHTBOFEF-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1(CC2C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.